Lipophilicity (XLogP3) Comparison Across the N1-Substituted 3-(Pyridin-4-yl)-1H-pyrazol-5-ol Series
The target compound exhibits the highest computed lipophilicity (XLogP3 = 1.8) among the commercially available N1-substituted 3-(pyridin-4-yl)-1H-pyrazol-5-ol analogs for which computed data are available, exceeding the 1-(cyclopropylmethyl) analog by 0.6 log units and the unsubstituted parent scaffold (3-(pyridin-4-yl)-1H-pyrazol-5-ol) by approximately 0.62 log units [1][2]. In drug discovery, an XLogP3 near 2 is often associated with improved passive membrane permeability while remaining below the commonly cited Lipinski ceiling of 5, making this compound a candidate for programs requiring moderate lipophilicity for cellular penetration without excessive logP-driven promiscuity or solubility penalties [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol: XLogP3 = 1.2; 3-(Pyridin-4-yl)-1H-pyrazol-5-ol (unsubstituted at N1): LogP = 1.18 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. cyclopropylmethyl analog; ΔLogP ≈ +0.62 vs. unsubstituted parent |
| Conditions | Computed using XLogP3 algorithm (PubChem); comparison across independently calculated values from chemical database entries |
Why This Matters
Higher lipophilicity directly influences membrane permeability and tissue distribution, making the cyclopentyl analog more suitable than the 1-(cyclopropylmethyl) or unsubstituted analogs for assays requiring intracellular target engagement, provided solubility is not limiting.
- [1] Kuujia.com. CAS No. 2098136-52-6: 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol Chemical and Physical Properties. Accessed April 2026. View Source
- [2] Kuujia.com. CAS No. 2098020-30-3: 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol Chemical and Physical Properties. Accessed April 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
